Cas no 1172089-00-7 (RGRGNWTLNSAGYLLGPVLPPPALALA-NH2)

RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 structure
1172089-00-7 structure
商品名:RGRGNWTLNSAGYLLGPVLPPPALALA-NH2
CAS番号:1172089-00-7
MF:C128H205N37O32
メガワット:2774.2
CID:1004363
PubChem ID:71744999

RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 化学的及び物理的性質

名前と識別子

    • M 1145
    • CID 71744999
    • L-Alaninamide, L-arginylglycyl-L-arginylglycyl-L-asparaginyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-L-valyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl-L-leucyl-
    • 1172089-00-7
    • H-Arg-Gly-Arg-Gly-Asn-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Val-Leu-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH2
    • PD079570
    • AKOS024457723
    • M 1145 TFA
    • DA-75226
    • G13810
    • RGRGNWTLNSAGYLLGPVLPPPALALA-NH2
    • インチ: 1S/C128H205N37O32/c1-62(2)46-81(110(181)143-60-101(174)162-42-24-32-92(162)121(192)160-102(68(13)14)122(193)158-90(51-67(11)12)124(195)164-44-26-34-94(164)126(197)165-45-27-35-95(165)125(196)163-43-25-33-93(163)120(191)147-72(18)107(178)152-83(48-64(5)6)112(183)146-71(17)106(177)151-82(47-63(3)4)111(182)144-69(15)104(132)175)153-113(184)84(49-65(7)8)154-115(186)86(52-74-36-38-76(168)39-37-74)149-99(172)57-140-105(176)70(16)145-119(190)91(61-166)159-117(188)89(55-97(131)170)156-114(185)85(50-66(9)10)157-123(194)103(73(19)167)161-118(189)87(53-75-56-139-79-30-21-20-28-77(75)79)155-116(187)88(54-96(130)169)150-100(173)59-142-109(180)80(31-23-41-138-128(135)136)148-98(171)58-141-108(179)78(129)29-22-40-137-127(133)134/h20-21,28,30,36-39,56,62-73,78,80-95,102-103,139,166-168H,22-27,29,31-35,40-55,57-61,129H2,1-19H3,(H2,130,169)(H2,131,170)(H2,132,175)(H,140,176)(H,141,179)(H,142,180)(H,143,181)(H,144,182)(H,145,190)(H,146,183)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,177)(H,152,178)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,194)(H,158,193)(H,159,188)(H,160,192)(H,161,189)(H4,133,134,137)(H4,135,136,138)/t69-,70-,71-,72-,73+,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-,103-/m0/s1
    • InChIKey: XIHYPTIVAPJZFP-HEPWHOECSA-N
    • ほほえんだ: O=C([C@@H]1CCCN1C([C@H](CC(C)C)NC([C@H](C(C)C)NC([C@@H]1CCCN1C(CNC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC(CNC([C@H](C)NC([C@H](CO)NC([C@H](CC(N)=O)NC([C@H](CC(C)C)NC([C@H]([C@@H](C)O)NC([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](CC(N)=O)NC(CNC([C@H](CCCNC(=N)N)NC(CNC([C@H](CCCNC(=N)N)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N1CCC[C@H]1C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)C)=O)CC(C)C)=O)C)=O)CC(C)C)=O)C)=O)=O

計算された属性

  • せいみつぶんしりょう: 2773.5584923g/mol
  • どういたいしつりょう: 2772.5551375g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 36
  • 水素結合受容体数: 35
  • 重原子数: 197
  • 回転可能化学結合数: 82
  • 複雑さ: 6480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 24
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1080
  • 疎水性パラメータ計算基準値(XlogP): -2.9

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • ようかいせい: Soluble to 5 mg/ml in water

RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 セキュリティ情報

  • ちょぞうじょうけん:Desiccate at -20°C

RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M939146-10mg
M 1145 TFA
1172089-00-7 98%
10mg
¥746.10 2022-09-01
A2B Chem LLC
AX63308-10mg
M 1145
1172089-00-7 99%
10mg
$395.00 2024-04-20
A2B Chem LLC
AX63308-1mg
M 1145
1172089-00-7 99%
1mg
$110.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M939146-250mg
M 1145 TFA
1172089-00-7 98%
250mg
¥8,099.10 2022-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci10750-500ug
M 1145
1172089-00-7 98%
500ug
¥5000.00 2023-09-09
TargetMol Chemicals
TP1991-5mg
M1145
1172089-00-7
5mg
¥ 1860 2024-07-19
A2B Chem LLC
AX63308-5mg
M 1145
1172089-00-7 99%
5mg
$260.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M939146-50mg
M 1145 TFA
1172089-00-7 98%
50mg
¥2,456.10 2022-09-01
TargetMol Chemicals
TP1991-5 mg
M1145
1172089-00-7 98%
5mg
¥ 9,045 2023-07-11

RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 関連文献

Related Articles

RGRGNWTLNSAGYLLGPVLPPPALALA-NH2に関する追加情報

Exploring the Potential of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 (CAS No. 1172089-00-7): A Comprehensive Overview

The peptide RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 (CAS No. 1172089-00-7) has garnered significant attention in the field of biomedical research due to its unique structural properties and potential therapeutic applications. As researchers continue to explore novel peptide-based therapies, compounds like RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 are at the forefront of innovation. This article delves into the molecular characteristics, applications, and current research trends surrounding this intriguing peptide.

From a structural standpoint, RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 exhibits a complex amino acid sequence that contributes to its stability and biological activity. The presence of specific residues in its sequence suggests potential interactions with various biological targets, making it a subject of interest for drug discovery efforts. Recent studies have focused on understanding how the RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 sequence influences its pharmacokinetic properties and tissue distribution.

One of the most frequently asked questions in peptide research concerns the stability of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 in physiological conditions. Current data indicates that this peptide demonstrates remarkable resistance to enzymatic degradation compared to shorter peptides, potentially due to its unique secondary structure. Researchers are particularly interested in how modifications to the RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 sequence might further enhance its metabolic stability without compromising biological activity.

The potential therapeutic applications of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 span multiple areas of medicine. Preliminary studies suggest possible roles in targeted drug delivery systems, where the peptide's specific binding properties could be exploited. Additionally, the RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 sequence shows promise in modulating protein-protein interactions that are crucial in various disease pathways. These findings align with current trends in precision medicine and personalized therapeutic approaches.

In the context of recent advancements in peptide synthesis, the production of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 has become more efficient and cost-effective. Modern solid-phase peptide synthesis (SPPS) techniques have significantly improved the yield and purity of complex peptides like RGRGNWTLNSAGYLLGPVLPPPALALA-NH2. This technological progress addresses another common query among researchers regarding the synthesis challenges of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 and similar long-chain peptides.

Quality control remains a critical aspect when working with RGRGNWTLNSAGYLLGPVLPPPALALA-NH2. Analytical techniques such as HPLC and mass spectrometry are essential for verifying the identity and purity of this peptide. The characterization of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 requires specialized methods due to its size and complexity, reflecting the growing need for advanced analytical capabilities in peptide research.

From a commercial perspective, the demand for RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 has been steadily increasing as its research potential becomes more apparent. Suppliers offering high-quality RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 must adhere to strict manufacturing standards to meet the needs of academic and pharmaceutical researchers. This market trend corresponds with the broader expansion of the peptide therapeutics sector.

Looking ahead, the future research directions for RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 may include detailed structure-activity relationship studies and optimization of its pharmacological profile. As peptide-based therapies continue to gain traction in the pharmaceutical industry, compounds like RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 represent exciting opportunities for developing novel treatment modalities. The ongoing exploration of this peptide's capabilities underscores the dynamic nature of modern biomedical research.

For researchers considering working with RGRGNWTLNSAGYLLGPVLPPPALALA-NH2, it's important to note that proper storage conditions are crucial for maintaining its stability. The peptide should typically be stored at -20°C in lyophilized form, with reconstitution performed using appropriate buffers. These practical considerations for handling RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 are frequently discussed in scientific forums and represent common concerns among new users.

The intellectual property landscape surrounding RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 is another area of interest. While the peptide itself may be available for research purposes, specific applications or modifications might be protected by patents. This aspect highlights the importance of conducting thorough patent searches before developing commercial applications based on RGRGNWTLNSAGYLLGPVLPPPALALA-NH2.

In conclusion, RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 (CAS No. 1172089-00-7) represents a fascinating subject of study in contemporary peptide research. Its unique structural features, combined with promising biological activities, position it as a valuable tool for advancing our understanding of peptide therapeutics. As research continues to unravel the full potential of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2, it may open new avenues for therapeutic intervention and contribute to the growing field of peptide-based medicine.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司